molecular formula C26H24N2O5 B6553390 N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide CAS No. 1040642-38-3

N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide

Cat. No. B6553390
CAS RN: 1040642-38-3
M. Wt: 444.5 g/mol
InChI Key: JOICTQZANQZXJD-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide is a small molecule that has been studied for its potential applications in scientific research. It is a member of the quinoline family, a class of heterocyclic aromatic compounds that are known for their unique properties and wide range of applications. This molecule has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide is not yet fully understood. However, it is believed that the compound is able to interact with certain proteins in the body, which in turn leads to the activation of certain biochemical pathways. In addition, the compound is believed to have antioxidant properties, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide has been studied for its potential effects on various biochemical and physiological processes. Studies have shown that the compound is able to reduce inflammation and oxidative stress, as well as inhibit the growth of certain cancer cells. In addition, the compound has been shown to have anti-bacterial and anti-fungal properties, which may be useful in the treatment of certain infections.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and the reaction yields are typically high. In addition, the compound is stable and can be stored for extended periods of time. However, the compound is not water soluble and therefore must be dissolved in an organic solvent before use. Furthermore, the compound has a low solubility in most organic solvents, which can limit its effectiveness in certain experiments.

Future Directions

N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide has potential for further research and development. Potential future directions include the development of more efficient synthetic methods for the compound, as well as the investigation of its potential therapeutic applications. In addition, further research could be done to explore the compound’s mechanism of action and its effects on various biochemical and physiological processes. Finally, further research could also be done to investigate the compound’s potential to inhibit the growth of certain cancer cells.

Synthesis Methods

N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide can be synthesized using a two-step process. The first step involves the reaction of 2-(4-methoxyphenyl)-1,4-dihydroquinoline-3-carboxylic acid with 3,4-dimethoxyphenylacetic acid in an aqueous medium to form the desired compound. The second step involves the reaction of the intermediate with a base, such as sodium hydroxide, to form the final product. The reaction is carried out at room temperature and the yield of the compound is typically high.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide has been studied for its potential applications in scientific research. It has been used as a model compound for studying the effects of quinoline-based compounds on various biochemical and physiological processes. It has also been used in the synthesis of other quinoline-based compounds with potential therapeutic applications.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-30-19-11-8-17(9-12-19)22-15-24(20-6-4-5-7-21(20)28-22)33-16-26(29)27-18-10-13-23(31-2)25(14-18)32-3/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOICTQZANQZXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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